![molecular formula C22H27N3O3S B2753922 4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide CAS No. 2097888-64-5](/img/structure/B2753922.png)
4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C22H27N3O3S and its molecular weight is 413.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it’s likely that this compound could have a wide range of molecular and cellular effects.
生物活性
4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, particularly focusing on its antitumor and antimicrobial activities.
Chemical Structure and Properties
The compound's molecular formula is C31H39N5O7 with a molecular weight of 593.671 g/mol. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C31H39N5O7 |
Molecular Weight | 593.671 g/mol |
IUPAC Name | tert-butyl N-[1-[(2S)-1-[... |
SMILES | CC(C)(C)OC(=O)N[...] |
Antitumor Activity
Recent studies have demonstrated that derivatives of benzothiadiazole, including compounds similar to this compound, exhibit significant antitumor activity. In vitro assays conducted on human lung cancer cell lines (A549, HCC827, NCI-H358) revealed that these compounds can inhibit cell proliferation effectively.
Key Findings:
- Cell Lines Tested: A549, HCC827, NCI-H358.
- Assays Used: MTS cytotoxicity and BrdU proliferation assays.
- IC50 Values: The compounds exhibited IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay type (2D vs. 3D cultures) .
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against various bacterial strains. The testing involved Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus.
Results:
- Compounds similar to this compound showed promising antibacterial activity.
- The antimicrobial efficacy was assessed using broth microdilution methods according to CLSI guidelines .
The proposed mechanism of action for the antitumor activity involves the binding of these compounds to DNA within the minor groove. This interaction may inhibit DNA replication and transcription processes critical for cancer cell proliferation.
Case Studies
Several case studies have highlighted the effectiveness of benzothiadiazole derivatives in cancer therapy:
- Case Study 1: A study evaluated a series of benzothiadiazole derivatives against A549 cells and found that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Case Study 2: Another investigation focused on the structural optimization of similar compounds to improve their selectivity and reduce toxicity towards normal cells while maintaining efficacy against tumor cells .
科学的研究の応用
Anticancer Activity
Recent studies have shown that compounds similar to 4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide exhibit significant anticancer properties. The benzothiadiazole moiety has been linked to the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzothiadiazoles showed potent activity against various cancer cell lines, suggesting that modifications to the structure can enhance efficacy against specific targets .
Antiviral Properties
The compound has also been investigated for its potential antiviral activities. Research indicates that similar compounds can inhibit viral replication by targeting viral proteases or polymerases.
Case Study:
In a recent patent application (US20240083845A1), compounds similar to this compound were identified as inhibitors of SARS-CoV-2 main protease (Mpro), highlighting its potential as a therapeutic agent against COVID-19 .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Enzyme inhibition can be crucial for developing drugs targeting specific metabolic pathways.
Case Study:
Research has shown that benzothiadiazole derivatives can effectively inhibit enzymes involved in cancer metabolism and other disease processes. The inhibition mechanisms often involve competitive binding to the active site of the enzyme .
特性
IUPAC Name |
4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-22(2,3)17-10-8-16(9-11-17)21(26)23-14-15-24-19-6-4-5-7-20(19)25(18-12-13-18)29(24,27)28/h4-11,18H,12-15H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGHGVAAHVZSAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。